molecular formula C19H14BrClN2O5S B14741566 2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid CAS No. 5497-52-9

2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid

Cat. No.: B14741566
CAS No.: 5497-52-9
M. Wt: 497.7 g/mol
InChI Key: XFPKIWIILOFYRR-UHFFFAOYSA-N
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Description

2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid is a complex organic compound featuring a thiazolidinone ring, a bromine atom, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a chlorophenyl isothiocyanate with an appropriate aldehyde under acidic conditions to form the thiazolidinone core.

    Methoxylation: The methoxy group is introduced through a methoxylation reaction, often using methanol and a strong acid catalyst.

    Final Coupling: The final step involves coupling the thiazolidinone derivative with a phenoxyacetic acid derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The thiazolidinone ring is known to inhibit certain enzymes, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds like 2-(4-chlorophenyl)-3-(4-methoxyphenyl)thiazolidin-4-one share structural similarities.

    Phenoxyacetic Acid Derivatives: Compounds such as 2-(4-bromophenoxy)acetic acid are structurally related.

Uniqueness

2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid is unique due to the combination of its thiazolidinone ring, bromine, and chlorophenyl groups, which confer distinct biological activities and chemical reactivity.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5497-52-9

Molecular Formula

C19H14BrClN2O5S

Molecular Weight

497.7 g/mol

IUPAC Name

2-[2-bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C19H14BrClN2O5S/c1-27-14-7-10(6-13(20)17(14)28-9-16(24)25)8-15-18(26)23-19(29-15)22-12-4-2-11(21)3-5-12/h2-8H,9H2,1H3,(H,24,25)(H,22,23,26)

InChI Key

XFPKIWIILOFYRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Br)OCC(=O)O

Origin of Product

United States

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